Structural Differentiation from Fasudil (HA-1077) via Core Scaffold and Substitution Pattern
N-(1-benzylpiperidin-4-yl)isoquinolin-5-amine is structurally distinct from the classic ROCK inhibitor Fasudil (HA-1077). The target compound features an isoquinolin-5-amine core, while Fasudil contains an isoquinoline-5-sulfonamide core. The target compound's N-benzylpiperidine substituent differs from Fasudil's homopiperazine substituent. This specific combination is defined within the WO2006005652 patent as part of a Markush structure for ROCK inhibition, implying a unique structure-activity relationship that is not replicated by older, structurally divergent inhibitors like Fasudil [1].
| Evidence Dimension | Core scaffold and key substituent |
|---|---|
| Target Compound Data | Isoquinolin-5-amine core; N-benzylpiperidin-4-yl substituent |
| Comparator Or Baseline | Fasudil (HA-1077): Isoquinoline-5-sulfonamide core; 1-(hexahydro-1,4-diazepin-1-yl) substituent |
| Quantified Difference | N/A (Qualitative structural comparison) |
| Conditions | N/A (Structural analysis) |
Why This Matters
This structural difference defines its inclusion in a distinct patent family, suggesting a unique pharmacological profile not obtainable with older, commercially available ROCK inhibitors like Fasudil.
- [1] Japan Science and Technology Agency (JST). Patent Information: Compound from WO2006005652. J-GLOBAL ID: 200903011692064868. Accessed Apr 22, 2026. View Source
